Epoprostenol

Descripción general

Descripción

Epoprostenol es una prostaglandina sintética, específicamente una prostaciclina, que actúa como un potente vasodilatador e inhibidor de la agregación plaquetaria. Se utiliza principalmente en el tratamiento de la hipertensión arterial pulmonar y es conocido por su capacidad para mejorar la capacidad de ejercicio y reducir los síntomas asociados con esta condición .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Epoprostenol se sintetiza a través de un proceso de múltiples pasos que comienza con los endoperóxidos de prostaglandinaLas condiciones de reacción normalmente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando métodos similares a los utilizados en entornos de laboratorio, pero optimizados para obtener rendimientos y pureza más altos. El proceso incluye medidas estrictas de control de calidad para garantizar la consistencia y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Epoprostenol sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su estabilidad y eficacia .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes de sustitución como los agentes halogenantes. Las condiciones de reacción a menudo implican temperaturas controladas y niveles de pH para garantizar los resultados deseados .

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados. Estos derivados se estudian por sus posibles aplicaciones terapéuticas y propiedades farmacocinéticas mejoradas .

Aplicaciones Científicas De Investigación

Treatment of Pulmonary Arterial Hypertension

Epoprostenol has been a cornerstone in the treatment of PAH since its introduction. It is indicated for patients with idiopathic or heritable PAH, as well as PAH associated with connective tissue diseases. The compound's mechanism involves direct vasodilation of pulmonary and systemic arterial vascular beds, significantly lowering pulmonary vascular resistance and improving cardiac output.

Clinical Efficacy

- Symptom Improvement : this compound has been shown to alleviate symptoms such as dyspnea and fatigue, enhancing exercise capacity in patients with severe PAH. Studies indicate that patients receiving this compound experience marked improvements in their functional status compared to those on conventional therapy alone .

- Mortality Reduction : Notably, this compound is the only treatment proven to reduce mortality in patients with idiopathic PAH through randomized clinical trials. Long-term use has demonstrated sustained hemodynamic improvements and enhanced quality of life .

Case Studies

- Successful Withdrawal : A notable case involved a patient who was successfully weaned off intravenous this compound after years of treatment. The transition to oral therapies was carefully monitored, showcasing the potential for long-term management strategies beyond continuous infusion .

- High-Dose Therapy : In pediatric cases, high-dose this compound therapy has been utilized effectively for severe PAH, demonstrating significant hemodynamic improvements even at doses exceeding 120 ng/kg/min .

Applications Beyond PAH

While primarily used for PAH, emerging research suggests potential applications of this compound in other cardiovascular conditions:

- Congestive Heart Failure : this compound has been investigated for its vasodilatory effects in patients with severe congestive heart failure. Studies indicate that it may improve cardiac output and reduce pulmonary artery pressures, although further research is needed to establish its efficacy in this context .

- Thromboembolic Disorders : Due to its properties as a platelet aggregation inhibitor, there is interest in exploring this compound's role in managing acute thromboembolic events. Its ability to enhance blood flow could be beneficial in specific settings, although clinical data remains limited.

Safety Profile and Adverse Effects

This compound is generally well-tolerated but can cause side effects such as headaches, nausea, flushing, and myalgias. The need for continuous intravenous administration poses risks for catheter-related infections; thus, careful monitoring and dose adjustments are essential to maintain patient safety .

Summary of Clinical Data

Mecanismo De Acción

Epoprostenol ejerce sus efectos al unirse a los receptores de prostaciclina en la superficie de las células musculares lisas vasculares y las plaquetas. Esta unión activa la adenilato ciclasa, lo que lleva a un aumento en los niveles de monofosfato de adenosina cíclico (AMPc). Los niveles elevados de AMPc dan como resultado la relajación de las células musculares lisas vasculares, lo que lleva a la vasodilatación, e inhibición de la agregación plaquetaria, lo que reduce el riesgo de trombosis .

Comparación Con Compuestos Similares

Epoprostenol a menudo se compara con otros análogos de prostaciclina como treprostinil, iloprost y beraprost. Si bien todos estos compuestos comparten mecanismos de acción similares, this compound es único en su inicio rápido de acción y vida media corta, lo que lo hace adecuado para el manejo agudo de la hipertensión arterial pulmonar. Treprostinil e iloprost, por otro lado, tienen vidas medias más largas y se utilizan para el manejo crónico. Beraprost es un análogo oral de prostaciclina con una duración de acción más larga en comparación con this compound .

Actividad Biológica

Epoprostenol, also known as prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension (PAH) and has significant biological activities that impact cardiovascular and pulmonary systems. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical applications, case studies, and research findings.

This compound exerts its effects through several key mechanisms:

- Vasodilation : this compound promotes vasodilation in both pulmonary and systemic arterial beds. It activates G protein-coupled receptors on endothelial cells, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This process inhibits smooth muscle contraction and promotes relaxation, resulting in decreased vascular resistance and improved blood flow .

- Inhibition of Platelet Aggregation : By increasing cAMP levels in platelets, this compound inhibits their activation and aggregation. This action counteracts the effects of thromboxane A2 (TXA2), a potent promoter of platelet aggregation, thereby reducing the risk of thrombosis .

- Additional Effects : this compound also has bronchodilatory properties and can inhibit gastric acid secretion, contributing to its overall pharmacological profile .

Clinical Applications

This compound is primarily utilized in the management of PAH. Its administration can lead to significant improvements in patient outcomes:

- Survival Rates : Studies indicate that continuous intravenous this compound therapy is associated with improved survival rates among patients with PAH. For instance, a retrospective study showed 1-, 3-, and 5-year survival rates of 90%, 75.8%, and 68.2%, respectively .

- Functional Improvements : Patients receiving this compound therapy often experience enhanced exercise capacity, as measured by the six-minute walk distance (6MWD). In one study, patients demonstrated a median increase of 160.4 meters in walking distance over three years .

Research Findings

Numerous studies have explored the efficacy and safety of this compound therapy:

Case Studies

Several case studies highlight the effectiveness of high-dose this compound therapy:

- Pediatric Patients : In a case report involving pediatric patients with severe pulmonary hypertension, aggressive increases in this compound infusion rates led to substantial clinical improvements, demonstrating its potential for managing severe cases effectively .

- Long-term Outcomes : A long-term observational study showed that patients on continuous this compound therapy experienced durable improvements in functional outcomes and quality of life measures over several years .

Safety Profile

While this compound is effective, it is associated with various side effects:

Q & A

Basic Research Questions

Q. What hemodynamic parameters are critical to monitor in Epoprostenol clinical trials, and how should they be measured?

Methodological Answer:

- Key Parameters : Mean pulmonary artery pressure (mPAP), pulmonary vascular resistance (PVR), cardiac index (CI), and right atrial pressure (RAP) are essential. These are measured via right-heart catheterization (RHC) at baseline and follow-up intervals (e.g., 3–6 months post-treatment) .

- Protocol : Use standardized RHC protocols to ensure consistency. For example, mPAP should be recorded as a mean value over ≥10 cardiac cycles, and PVR calculated using the formula: (mPAP − PAOP)/CO, where PAOP is pulmonary artery occlusion pressure and CO is cardiac output .

Q. How should a controlled study be designed to evaluate this compound’s efficacy in pulmonary arterial hypertension (PAH)?

Methodological Answer:

- Population (P) : Patients with WHO Functional Class III-IV PAH, confirmed by RHC.

- Intervention (I) : Continuous intravenous this compound infusion, with dose titration based on tolerability (e.g., starting at 2 ng/kg/min and increasing by 1–2 ng/kg/min weekly) .

- Comparison (C) : Historical controls or concurrent cohorts receiving conventional therapy (e.g., anticoagulants, diuretics).

- Outcome (O) : Survival rates, 6-minute walk distance (6MWD), and hemodynamic improvements. Use stratified randomization to balance disease severity subgroups .

Q. What statistical methods are appropriate for analyzing survival data in this compound studies?

Methodological Answer:

- Kaplan-Meier Analysis : To estimate survival probabilities at 1, 3, and 5 years. Compare observed survival with expected survival using historical data (e.g., NIH PPH registry) .

- Cox Proportional Hazards Models : Adjust for covariates like baseline 6MWD, functional class, and hemodynamic parameters. Validate assumptions using Schoenfeld residuals .

Advanced Research Questions

Q. How can researchers resolve contradictions in long-term survival data between this compound cohort studies and randomized trials?

Methodological Answer:

- Meta-Regression : Pool data from studies (e.g., McLaughlin et al. 2002 , Koh et al. 2013 ) and adjust for confounders like time-to-treatment initiation and patient selection bias.

- Sensitivity Analysis : Exclude studies with high attrition rates or non-standard dosing protocols. Use funnel plots to assess publication bias .

Q. What experimental designs are optimal for evaluating this compound in combination therapies (e.g., with endothelin receptor antagonists)?

Methodological Answer:

- Factorial Design : Randomize patients to this compound monotherapy vs. This compound + bosentan. Measure synergistic effects via changes in PVR and CI.

- Outcome Metrics : Primary endpoint = time to clinical worsening; secondary endpoints = hemodynamic stability and biomarker trends (e.g., NT-proBNP). Reference prior trials showing a 36.3% reduction in PVR with combination therapy .

Q. How should researchers address variability in this compound dosing protocols across studies?

Methodological Answer:

- Dose-Response Analysis : Stratify patients into rapid- vs. slow-initiation groups based on cumulative dose (e.g., ≥4700 μg/kg/180 days vs. <4700 μg/kg/180 days). Use mixed-effects models to compare hemodynamic outcomes .

- Standardization : Propose a consensus protocol for dose escalation, incorporating safety thresholds (e.g., limiting dose increases if systemic hypotension occurs) .

Q. What methodologies can validate the equivalence of newer this compound formulations (e.g., room-temperature-stable versions) to conventional formulations?

Methodological Answer:

- Pharmacokinetic Bridging Studies : Compare bioavailability and stability metrics (e.g., half-life, metabolite profiles) between formulations.

- Clinical Equivalence Trials : Use non-inferiority designs with a margin of ≤10% difference in 6MWD or hemodynamic parameters. Reference the EPITOME-2 and EPITOME-4 trials for transition protocols .

Q. Data Management and Analysis

Q. How should missing data in this compound trials be handled to minimize bias?

Methodological Answer:

- Multiple Imputation : Use chained equations (MICE) for missing hemodynamic data, assuming missing-at-random mechanisms.

- Worst-Case Sensitivity Analysis : Assign missing survival outcomes as "events" (e.g., death) to test robustness .

Q. What criteria should guide the inclusion of this compound study data in meta-analyses?

Methodological Answer:

- PRISMA Guidelines : Require studies to report baseline hemodynamics, dosing protocols, and survival outcomes. Exclude studies with <1-year follow-up or non-peer-reviewed data .

- Risk-of-Bias Assessment : Use ROBINS-I tool to evaluate confounding in observational studies .

Q. Ethical and Practical Considerations

Q. How can researchers mitigate selection bias in retrospective this compound studies?

Methodological Answer:

Propiedades

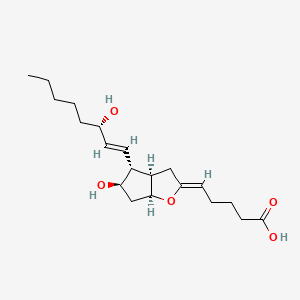

IUPAC Name |

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQKFAOMNZTLHT-OZUDYXHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022988 | |

| Record name | Epoprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin I2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Prostaglandins are present in most body tissues and fluids and mediate many biological functions. Epoprostenol (PGI2) is a member of the family of prostaglandins that is derived from arachidonic acid. The major pharmacological actions of epoprostenol is ultimately inhibition of platelet aggregation. Prostacycline (PGI2) from endothelial cells activate G protein-coupled receptors on platelets and endothelial cells. This activation causes adenylate cyclase to produce cyclic AMP which inhibits further platelet activation and activates protein kinase A. Cyclic AMP also prevents coagulation by preventing an increase in intracellular calcium from thromboxane A2 binding. PKA then continues the cascade by phosphorylating and inhibiting myosin light-chain kinase which leads to smooth muscle relaxation and vasodilation. Notably, PGI2 and TXA2 work as physiological antagonists. | |

| Record name | Epoprostenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

35121-78-9 | |

| Record name | Prostacyclin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35121-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epoprostenol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035121789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoprostenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epoprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPOPROSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCR9Z582X0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin I2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.